molecular formula C10H11N3O4S B1419273 {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1103834-16-7

{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1419273
CAS No.: 1103834-16-7
M. Wt: 269.28 g/mol
InChI Key: FPKWJFFHDROLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic chemical compound For Research Use Only, integrating a 5-oxoproline (pyroglutamic acid) moiety with a 1,3-thiazole core. The 5-oxoproline component is a naturally occurring amino acid derivative and a key metabolite in the γ-glutamyl cycle of glutathione metabolism . The thiazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active molecules . This molecular architecture suggests potential research applications in several areas. The compound may be of interest in neuroscience research, particularly in studies related to glutamatergic signaling or enzymatic processes involving glutaminyl cyclase (QC), which catalyzes the formation of 5-oxoproline modifications on peptides . Furthermore, thiazole derivatives have demonstrated significant potential in CNS research, including investigations as anticonvulsant agents, due to their ability to interact with targets like GABA receptors . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a tool compound for probing biochemical pathways associated with its constituent parts. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[(5-oxopyrrolidine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c14-7-2-1-6(12-7)9(17)13-10-11-5(4-18-10)3-8(15)16/h4,6H,1-3H2,(H,12,14)(H,15,16)(H,11,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKWJFFHDROLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiazole Rings

  • Starting Materials : Thiourea or thioamides, and appropriate carbonyl compounds (e.g., bromoacetyl derivatives).
  • Reaction Conditions : The reaction often occurs in solvents like acetic acid at elevated temperatures (e.g., 60°C).

Preparation of Amino Acids Linked to Thiazoles

To prepare compounds like {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid, one might start with a thiazole derivative and then attach an amino acid moiety. This could involve coupling reactions using appropriate linkers or direct amination reactions.

Challenges and Considerations

  • Stability and Light Sensitivity : Some thiazole derivatives are known to be light-sensitive and prone to decarboxylation, which could affect the stability of the final product.
  • Purification : Given the complexity of the molecule, purification might require careful chromatography techniques.

Scientific Research Applications

Biological Activities

Research has indicated that thiazole derivatives exhibit a wide range of biological properties, including:

  • Antimicrobial Activity : Compounds containing thiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives similar to {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid have been evaluated for their effectiveness against various bacterial strains. One study highlighted the antibacterial activity of thiazole derivatives against Mycobacterium smegmatis, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin and Rifampicin .
  • Anticancer Properties : Thiazole-containing compounds are being investigated for their anticancer effects. For example, a related study reported that certain thiazole derivatives exhibited significant growth inhibition against various cancer cell lines, suggesting potential as therapeutic agents in oncology .
  • Antioxidant Activity : The antioxidant capabilities of thiazole derivatives have also been documented. Compounds synthesized with thiazole structures demonstrated effective radical scavenging activities in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating their potential use in combating oxidative stress-related conditions .

Agricultural Applications

Thiazole derivatives are not limited to medicinal chemistry; they also have applications in agriculture. Some compounds have been shown to enhance plant growth and yield. For instance, specific thiazole derivatives were found to promote rapeseed growth and increase both seed yield and oil content . This suggests that {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid could be explored as a plant growth regulator.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against Mycobacterium smegmatis with MIC values comparable to standard antibiotics .
Anticancer Activity InvestigationReported substantial growth inhibition in various cancer cell lines, indicating potential as an anticancer agent .
Agricultural Impact AssessmentShowed increased seed yield and oil content in rapeseed when treated with thiazole derivatives .

Mechanism of Action

The mechanism of action of {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to the active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous thiazole-acetic acid derivatives:

Compound Name (CAS) Substituent at Thiazole 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Features
Target: {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid (1103834-16-7) 5-Oxoprolyl (cyclic amide) C₁₀H₁₁N₃O₄S 269.28 Cyclic amide enhances hydrogen bonding; proline-like structure may mimic peptide motifs .
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid (887575-96-4) Isobutyryl (branched acyl) C₉H₁₂N₂O₃S 228.27 Hydrophobic branched chain may reduce solubility; lower molecular weight .
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid (1176721-33-7) 5-Chloropyridinyl C₁₀H₈ClN₃O₂S 269.71 Chlorine atom increases lipophilicity; potential halogen bonding interactions .
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid (794554-74-8) 3-Fluorophenyl C₁₁H₈FNO₂S 237.25 Fluorine enhances metabolic stability; aromatic ring supports π-π stacking .
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (62557-05-5) Methylsulfonyl C₆H₈N₂O₄S₂ 236.27 Strong electron-withdrawing group increases acidity; polar sulfonyl group reduces permeability .
{2-[(Thien-2-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (N/A) Thienylcarbonyl C₁₀H₈N₂O₃S₂ 268.31 Thiophene introduces sulfur-mediated interactions; moderate lipophilicity .

Biological Activity

{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of glutaminyl cyclase (QC), an enzyme involved in the processing of amyloid precursor proteins. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid can be represented as follows:

C7H8N2O3S\text{C}_7\text{H}_8\text{N}_2\text{O}_3\text{S}

This structure includes a thiazole ring and an acetic acid moiety, which are critical for its biological activity.

The primary mechanism by which {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid exerts its biological effects is through the inhibition of glutaminyl cyclase. This enzyme catalyzes the formation of pyroglutamate from glutamate, a process that is crucial in the aggregation of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting QC, this compound may reduce the formation of toxic amyloid aggregates.

Inhibition of Glutaminyl Cyclase

Research has shown that {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid effectively inhibits glutaminyl cyclase activity. In vitro studies indicate that this compound can significantly reduce the levels of pyroglutamate-modified amyloid-beta peptides, suggesting its potential use in Alzheimer's disease therapy .

Antioxidant Properties

In addition to its role as a QC inhibitor, preliminary studies suggest that {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid possesses antioxidant properties. This could further contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate QC inhibitionDemonstrated significant reduction in pyroglutamate levels in treated samples.
Study 2Assess neuroprotective effectsShowed decreased oxidative stress markers in neuronal cultures treated with the compound.
Study 3Investigate therapeutic potential in vivoIndicated improved cognitive function in animal models of Alzheimer's disease following treatment with {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiazole ring formation may involve reacting thioamide precursors with α-haloketones under reflux in ethanol. Purity is ensured by recrystallization (e.g., using ethanol/water mixtures) and validated via thin-layer chromatography (TLC) with silica gel plates and UV detection. Mass balance studies (e.g., % main substance vs. degradation products) should confirm ≥98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify protons on the thiazole ring (δ 6.8–7.5 ppm) and acetic acid moiety (δ 3.5–4.0 ppm). Carbon signals for the oxoprolyl group appear at δ 170–180 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in degradation studies under varying pH/temperature conditions be resolved?

  • Methodological Answer : Use forced degradation studies (e.g., acidic/alkaline hydrolysis, thermal stress) followed by HPLC-MS to identify degradation products. For example, under acidic conditions, hydrolysis of the thiazole ring may occur, generating sulfonic acid derivatives. Discrepancies in mass balance (e.g., <100% recovery) suggest unaccounted volatile byproducts or polymerization. Cross-validate with NMR and IR to track structural changes .

Q. What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference drugs (e.g., doxorubicin) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., phenyl, fluorophenyl) to assess impact on potency .

Q. Which computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase). Optimize ligand poses with flexible side chains and validate via RMSD (<2.0 Å) .
  • MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., between thiazole S and active-site residues) .

Q. How can crystallographic data refine the compound’s 3D structure?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Process with SHELXL for structure solution and refinement .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify motifs (e.g., R₂²(8) rings) stabilizing the crystal lattice .

Q. What analytical methods quantify the compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Develop a validated HPLC-DAD method:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/phosphate buffer (pH 3.0, 30:70 v/v).
  • Detection : λ = 254 nm. Calibrate with standard solutions (1–100 µg/mL, R² > 0.999) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.